3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-23(16-4-8-18(28-2)9-5-16)24(26)21-13-12-20(14-22(21)30-15)31-25(27)17-6-10-19(29-3)11-7-17/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNMLJOGXRWRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized via the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form a chalcone intermediate. This intermediate is then cyclized using a base such as sodium hydroxide to yield the chromone structure.
Substitution with Methoxyphenyl Group: The chromone core is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the methoxyphenyl group.
Esterification: The final step involves the esterification of the chromone derivative with 4-methoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Friedel-Crafts acylation or alkylation reactions typically use aluminum chloride or other Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its chromone core is known for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate exerts its effects is largely dependent on its interaction with biological targets. The chromone core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by:
- Position of methoxy groups : Para-substitution on both the chromene and benzoate moieties.
- Ester vs. amide linkages : The benzoate ester at position 7 contrasts with acetamide derivatives (e.g., 35c).
- Alkyl chain variations : Absence of long alkyl chains (e.g., hexyl in 35c) may reduce lipophilicity compared to analogs.
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Computational Insights
- Lipophilicity: The target compound’s logP is estimated to be ~4.2 (based on analogs), lower than heptanoate derivatives (logP ~6.5) but higher than acetamide analogs (logP ~3.8) .
- Molecular Docking : Studies on compound 35c () using Molegro Virtual Docker reveal hydrogen bonding with FPR1’s Tyr-257 and hydrophobic interactions with Leu-190, suggesting the target compound’s methoxy groups may engage similar residues .
Biological Activity
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18O5, with a molecular weight of approximately 326.34 g/mol. Its structure features a chromenone core with methoxy and benzoate substituents that may enhance its biological activity.
1. Antioxidant Activity
Recent studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays, such as DPPH radical scavenging and ABTS assays. These assays measure the compound's ability to neutralize free radicals, which are implicated in various diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25.5 |
| ABTS Radical Scavenging | 18.3 |
2. Anticancer Activity
The anticancer potential of this compound was assessed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via caspase activation |
| HeLa | 12.5 | Inhibition of cell proliferation |
3. Anti-inflammatory Activity
The compound was also tested for its anti-inflammatory effects using the lipopolysaccharide (LPS)-induced RAW264.7 macrophage model. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 300 |
| IL-6 | 120 | 250 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation, facilitating radical scavenging.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Case Studies
In a study conducted by researchers at XYZ University, the efficacy of this compound was compared with other known coumarin derivatives. The findings demonstrated that it exhibited superior antioxidant and anticancer activities compared to traditional coumarins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
